Molecular Property Space Differentiation: Physicochemical Profile vs. In-Class Quinolone Baseline
The computed XLogP3-AA of 5.3 for 866341-23-3 [1] places it at the extreme upper end of drug-like chemical space (Rule-of-Five violation threshold ≥5). This contrasts with the typical 4-quinolone antibacterial class, where clinical agents like ciprofloxacin (XLogP ≈ 1.6) and levofloxacin (XLogP ≈ 2.1) exhibit markedly lower lipophilicity [2]. The elevated logP of 866341-23-3, driven by the benzyl and chlorobenzoyl substituents, predicts fundamentally different membrane permeability, plasma protein binding, and metabolic clearance behavior. A difference of >3 logP units implies a ~3000-fold shift in octanol/water partitioning, which directly impacts compound handling (e.g., solubility, formulation requirements) and biological testing protocols.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.3 [1] |
| Comparator Or Baseline | 4-Quinolone antibacterial class baseline: Ciprofloxacin XLogP ≈ 1.6; Levofloxacin XLogP ≈ 2.1 [2]; Class median for oral drugs ≈ 3.0 |
| Quantified Difference | 2.3 to 3.7 log units higher than clinical quinolones; >2.3 log units above median oral drug space |
| Conditions | Computed value (PubChem XLogP3 3.0 algorithm); comparator values from DrugBank and published literature |
Why This Matters
This magnitude of lipophilicity shift fundamentally alters handling protocols (e.g., DMSO solubility, non-specific binding) and disqualifies the compound as a direct surrogate for hydrophilic quinolone analogs in biological screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2135229. XLogP3-AA computed property. https://pubchem.ncbi.nlm.nih.gov/compound/866341-23-3. Accessed 29 Apr. 2026. View Source
- [2] DrugBank. Ciprofloxacin (DB00537) and Levofloxacin (DB01137) entries. Computed logP values from respective DrugBank compound summaries. https://go.drugbank.com. Accessed 29 Apr. 2026. View Source
